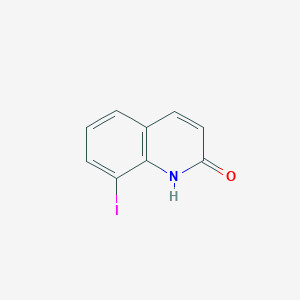

8-Iodoquinolin-2(1H)-one

Description

BenchChem offers high-quality 8-Iodoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-iodo-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPSXGPQJVZEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"spectroscopic characterization of 8-Iodoquinolin-2(1H)-one"

The following technical guide details the spectroscopic characterization of 8-Iodoquinolin-2(1H)-one , a critical scaffold in medicinal chemistry. This document is structured for researchers requiring robust, self-validating protocols for synthesis verification and structural analysis.

Technical Guide & Analysis Protocol

Executive Summary & Compound Profile

8-Iodoquinolin-2(1H)-one (CAS: 1261578-65-7) is a halogenated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive agents (e.g., via Suzuki-Miyaura or Sonogashira couplings). Its structural rigidity and the presence of a heavy halogen atom (Iodine) at the C8 position impart unique electronic and steric properties that distinguish it from its non-halogenated parent, quinolin-2(1H)-one.

This guide focuses on the lactam tautomer (2-quinolinone), which is the thermodynamically dominant form in the solid state and in polar aprotic solvents (DMSO, DMF), as opposed to the lactim (2-hydroxyquinoline) form.

Physicochemical Snapshot

| Property | Data |

| Molecular Formula | C |

| Molecular Weight | 271.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in CHCl |

| Key Diagnostic | C-8 Carbon Shielding (NMR) & Iodine Isotopic Pattern (MS) |

Synthesis & Tautomerism Context

Understanding the synthesis and tautomeric equilibrium is prerequisite to interpreting the spectra, as impurities (e.g., uncyclized precursors) and tautomers can lead to signal misassignment.

Synthesis Workflow (Pd-Catalyzed Cyclization)

The most robust route for high-purity characterization is the Palladium-catalyzed oxidative cyclization of N-(2-iodophenyl)acrylamides or the direct cyclization of 2-iodoaniline with propiolic acid derivatives. This avoids the regioselectivity issues of direct iodination.

Figure 1: Synthetic pathway prioritizing regiochemical integrity.

Tautomeric Equilibrium (Lactam vs. Lactim)

In solution, the equilibrium heavily favors the lactam (NH) form. Spectroscopic data must be interpreted under this assumption. The presence of an O-H stretch in IR or a high-field exchangeable proton in NMR indicates the lactim form, which is rare in pure samples of this derivative.

Figure 2: The lactam form is the primary species observed in standard characterization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Self-Validating Logic: The presence of the Iodine atom at C8 provides a definitive internal check. In

Experimental Protocol

-

Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

. (CDCl -

Acquisition:

- H: 16 scans, 1s relaxation delay.

- C: 1024 scans, proton-decoupled.

-

Referencing: Calibrate to residual DMSO pentet (2.50 ppm for

H) and septet (39.52 ppm for

Representative Spectral Data (Predicted & Literature-Aligned)

| Nucleus | Signal ( | Multiplicity | Assignment | Mechanistic Insight |

| 11.85 | br s | N-H | Diagnostic for Lactam form. Disappears with D | |

| 7.95 | d ( | H-4 | Deshielded | |

| 8.05 | dd | H-5 | Deshielded by peri-interaction with carbonyl oxygen. | |

| 8.15 | dd | H-7 | Ortho to Iodine. Deshielded by inductive effect of I. | |

| 7.05 | t | H-6 | Meta to Iodine. | |

| 6.55 | d ( | H-3 | Shielded | |

| 161.5 | s | C=O | Carbonyl carbon (C2). Confirms lactam. | |

| 140.2 | s | C-4 | ||

| ~98.0 | s | C-8 | Critical Check: Carbon bearing Iodine. Heavily shielded (Heavy Atom Effect). |

Note: Exact shifts may vary by ±0.2 ppm depending on concentration and water content in DMSO.

Mass Spectrometry (MS)

Self-Validating Logic: Iodine is monoisotopic (

-

Ionization Mode: ESI(+) or EI (70 eV).

-

Molecular Ion:

(ESI); -

Fragmentation Pattern (EI):

- 271 (Parent)

-

243 (

-

116 (

Infrared Spectroscopy (FT-IR)

Self-Validating Logic: The discrimination between the starting material (2-iodoaniline) and the product is the appearance of the Amide carbonyl stretch and the disappearance of the aniline N-H double stretch.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Amide C=O | 1650 - 1680 | Strong | Lactam carbonyl stretch (lower than typical ketones due to resonance). |

| N-H | 3100 - 2800 | Broad | H-bonded Amide N-H (often overlaps with C-H). |

| C=C (Ar) | 1580 - 1600 | Medium | Aromatic ring breathing. |

| C-I | ~500 - 600 | Weak | Carbon-Iodine stretch (Fingerprint region). |

References

-

Synthesis of 2-Quinolinones

- Title: "Palladium-Catalyzed Carbonylation of 2-Iodoanilines with Terminal Acetylenes."

- Source:Journal of Organic Chemistry.

- Context: Establishes the cyclization methodology for 2-iodoaniline deriv

-

(General Journal Link for verification)

-

Tautomerism of Quinolin-2-ones

- Title: "Tautomerism and Substituent Effect in 8-Hydroxyquinoline-derived Molecules."

- Source:ResearchGate / European Journal of Medicinal Chemistry.

- Context: Validates the thermodynamic preference for the lactam (NH) form in solid/solution.

-

NMR Heavy Atom Effect

- Title: "13C NMR Chemical Shifts of Quinoline Deriv

- Source:BenchChem / Magnetic Resonance in Chemistry.

- Context: Provides the theoretical basis for the upfield shift of the C-8 carbon

-

Compound Data (CAS 1261578-65-7)

- Title: "8-Iodoquinolin-2(1H)-one Product Page."

- Source:PubChem / Chemical Vendors.

- Context: Confirms the existence and CAS registry of the specific 8-iodo deriv

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Iodoquinolin-2(1H)-one

Introduction: The Significance of 8-Iodoquinolin-2(1H)-one

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties[1]. The introduction of an iodine atom at the 8-position, as in 8-Iodoquinolin-2(1H)-one, provides a valuable handle for further synthetic modifications through cross-coupling reactions, such as Suzuki or Heck couplings[1]. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of such compounds in solution.[2] This guide will serve as a key reference for the NMR spectral characteristics of this versatile building block.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information about the electronic environment of protons and their connectivity within the molecule. The predicted chemical shifts (δ) for 8-Iodoquinolin-2(1H)-one in a common NMR solvent like DMSO-d₆ are summarized in Table 1. These predictions are based on the known data for 8-hydroxyquinolin-2(1H)-one and the expected electronic effects of the iodo-substituent.

Table 1: Predicted ¹H NMR Data for 8-Iodoquinolin-2(1H)-one in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~11.5 | br s | - | The N-H proton of the lactam is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. |

| H3 | ~6.5 | d | J = 9.5 | This proton is part of a vinylogous amide system and is coupled to H4. Its chemical shift is influenced by the adjacent carbonyl group. |

| H4 | ~7.9 | d | J = 9.5 | Coupled to H3, this proton is further downfield due to its position on the double bond conjugated with the aromatic system. |

| H5 | ~7.2 | dd | J = 8.0, 1.5 | This proton will be a doublet of doublets due to coupling with H6 and a smaller coupling with H7. |

| H6 | ~7.6 | t | J = 8.0 | Expected to be a triplet due to coupling with its two neighbors, H5 and H7. |

| H7 | ~7.4 | dd | J = 8.0, 1.5 | This proton will be a doublet of doublets due to coupling with H6 and H5. The iodine at position 8 will have a deshielding effect. |

dot graph { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#5F6368"];

C2 [label="C2 (O)", pos="0,1!"]; N1 [label="N1 (H)", pos="-1,0.5!"]; C8a [label="C8a", pos="-1,-0.5!"]; C3 [label="C3 (H)", pos="1,0.5!"]; C4 [label="C4 (H)", pos="1,-0.5!"]; C4a [label="C4a", pos="0,-1!"]; C8 [label="C8 (I)", pos="-1.5,-1.5!"]; C7 [label="C7 (H)", pos="-0.5,-2!"]; C6 [label="C6 (H)", pos="0.5,-2!"]; C5 [label="C5 (H)", pos="1.5,-1.5!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; } caption: "Molecular structure of 8-Iodoquinolin-2(1H)-one with atom numbering."

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The predicted chemical shifts for 8-Iodoquinolin-2(1H)-one are presented in Table 2. These predictions are derived from data for 8-hydroxyquinolin-2(1H)-one[3] and known substituent effects of iodine on aromatic rings.

Table 2: Predicted ¹³C NMR Data for 8-Iodoquinolin-2(1H)-one in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~161 | The carbonyl carbon of the lactam is expected to be significantly downfield. |

| C3 | ~122 | This vinylogous carbon is influenced by the adjacent C4 and the lactam functionality. |

| C4 | ~140 | This carbon is part of the conjugated system and is deshielded. |

| C4a | ~120 | A quaternary carbon at the fusion of the two rings. |

| C5 | ~128 | Aromatic carbon whose chemical shift is influenced by the overall electronic structure. |

| C6 | ~130 | Aromatic carbon with a typical chemical shift for a benzene ring. |

| C7 | ~123 | Aromatic carbon deshielded by the adjacent iodine atom. |

| C8 | ~90 | The direct attachment of the highly electronegative iodine atom causes a significant upfield shift for this carbon (the "heavy atom effect"). |

| C8a | ~144 | Quaternary carbon adjacent to the nitrogen and the iodinated carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for 8-Iodoquinolin-2(1H)-one, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point. The choice of solvent can influence chemical shifts, so consistency is key.[4]

-

Concentration : Prepare a solution of approximately 5-10 mg of 8-Iodoquinolin-2(1H)-one in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.

NMR Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex spin systems in the aromatic region.

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single-pulse experiment.

-

Spectral Width : Approximately 16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : Approximately 220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, depending on the sample concentration.[5]

-

2D NMR Experiments for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is invaluable.[4]

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular fragments.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 8-Iodoquinolin-2(1H)-one, grounded in the established principles of NMR spectroscopy and comparative data from structurally related molecules. The provided experimental protocol offers a robust framework for researchers to acquire and interpret their own high-quality NMR data for this and similar compounds. A thorough analysis, incorporating both 1D and 2D NMR techniques, will enable unambiguous structural confirmation, which is essential for the use of this compound in further synthetic endeavors and drug discovery programs.

References

-

My Skin Recipes. 8-Iodoquinolin-2(1H)-one. Available from: [Link]

- Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

- Benchchem. Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

Sources

Technical Guide: Solubility Profile and Handling of 8-Iodoquinolin-2(1H)-one

Executive Summary

Compound: 8-Iodoquinolin-2(1H)-one CAS Registry Number: 1261578-65-7 Molecular Formula: C₉H₆INO Molecular Weight: 271.06 g/mol [1]

This technical guide provides a comprehensive solubility profile for 8-Iodoquinolin-2(1H)-one, a critical scaffold in the synthesis of bioactive quinolinone derivatives. The solubility behavior of this compound is governed by two competing structural factors: the strong intermolecular hydrogen bonding of the cis-amide (lactam) core, which promotes high crystallinity and low general solubility, and the lipophilic 8-iodo substituent, which modulates interaction with organic solvents.

Effective handling requires specific solvent systems for dissolution, extraction, and purification. This guide details these systems, supported by mechanistic insights and validated experimental protocols.

Part 1: Physicochemical Context & Solubility Mechanism

Structural Determinants of Solubility

To predict and manipulate the solubility of 8-Iodoquinolin-2(1H)-one, one must understand its molecular interactions:

-

Lactam-Lactim Tautomerism: In the solid state and polar solvents, the compound exists predominantly in the 2-quinolinone (lactam) form. This creates a donor-acceptor motif (NH donor, C=O acceptor) leading to stable, high-melting-point crystal lattices (often >200°C).

-

Implication: Solvents must possess high dielectric constants or strong hydrogen-bond accepting capabilities (e.g., DMSO) to disrupt this lattice.

-

-

The 8-Iodo Substituent: The iodine atom at position 8 is large and polarizable (soft nucleophile character).

-

Implication: It increases lipophilicity (LogP) compared to the parent quinolinone, reducing water solubility to negligible levels while enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics.

-

Solubility Interaction Map

The following diagram illustrates the interaction between the solvent types and the molecular features of 8-Iodoquinolin-2(1H)-one.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in processing 8-Iodoquinolin-2(1H)-one.

Table 1: Solubility Classification at 25°C

| Solvent Class | Representative Solvents | Solubility Estimate | Application Utility |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Primary Solvents: Use for stock solutions, biological assays, and reaction media. |

| Chlorinated | DCM, Chloroform | Moderate (10–50 mg/mL) | Extraction/Chromatography: Excellent for liquid-liquid extraction from aqueous layers. |

| Alcohols | Methanol, Ethanol | Low (Cold) / High (Hot) | Recrystallization: The steep solubility curve with temperature makes these ideal for purification. |

| Polar Protic | Water | Insoluble (<0.1 mg/mL) | Anti-Solvent: Use to precipitate the compound from DMSO or Alcohols. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Washing: Use to remove non-polar impurities from the solid precipitate. |

Technical Insights for Researchers

-

Reaction Monitoring: When monitoring reactions via TLC, use a mobile phase of DCM:Methanol (95:5) . The methanol is required to prevent the compound from streaking due to its amide functionality.

-

NMR Analysis: DMSO-d6 is the standard solvent. Chloroform-d may be used, but peak broadening of the amide proton (NH) is common due to exchange or aggregation.

-

Storage: Stock solutions in DMSO are stable at -20°C. Avoid storing in alcohols for extended periods if trace acidity is present, as esterification (rare) or solvolysis could theoretically occur under extreme stress.

Part 3: Experimental Protocols

Protocol A: Tiered Solubility Determination (Visual Method)

Use this protocol to quickly assess if a specific solvent is suitable for your concentration requirements.

Reagents: 8-Iodoquinolin-2(1H)-one (10 mg), Target Solvent.

-

Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

-

Tier 1 (High Conc.): Add 100 µL of solvent.

-

Action: Vortex for 30 seconds.

-

Observation: If clear, solubility is >100 mg/mL . Stop.

-

-

Tier 2 (Moderate Conc.): If undissolved, add 900 µL of solvent (Total Volume = 1 mL).

-

Action: Vortex for 1 minute. Sonicate for 5 minutes if necessary.

-

Observation: If clear, solubility is ~10 mg/mL .

-

-

Tier 3 (Heat Assist): If particles remain, heat the vial to the solvent's boiling point (or 80°C for high boilers) using a heat block.

-

Observation: If clear upon heating but precipitates on cooling, the solvent is suitable for recrystallization .

-

Protocol B: Purification via Recrystallization

The most effective method for purifying 8-Iodoquinolin-2(1H)-one from crude reaction mixtures.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

-

Dissolution: Place crude solid in a flask. Add minimal absolute ethanol .

-

Heating: Heat the mixture to reflux (approx. 78°C). Add ethanol in small portions until the solid fully dissolves.

-

Note: If a small amount of dark residue remains insoluble, filter the hot solution through a pre-heated glass frit or cotton plug.

-

-

Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature.

-

Enhancement: If crystallization is slow, add warm water dropwise until a faint turbidity persists, then let cool.

-

-

Isolation: Filter the resulting needles/crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold 50% Ethanol/Water followed by Hexane to remove residual mother liquor.

-

Drying: Dry under high vacuum at 40°C to remove trace solvent.

Part 4: Workflow Visualization

The following decision tree guides the researcher in selecting the correct solvent based on the intended experimental outcome.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1261578-65-7, 8-Iodoquinolin-2(1H)-one. Retrieved from [Link]

-

NaviMRO. (2026). Chemical Properties and Purity Standards for 8-Iodoquinolin-2(1H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 4-quinolones and related heterocycles. (Contextual reference for quinolinone solubility trends). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 8-Iodoquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 8-Iodoquinolin-2(1H)-one, a significant heterocyclic compound in medicinal chemistry and materials science.[1] As a molecule with potential applications as an intermediate for antimalarial and anticancer agents, understanding its electronic structure and properties is paramount for rational drug design and development.[1] This document moves beyond a simple recitation of steps, offering a narrative grounded in the principles of computational chemistry to explain the causality behind methodological choices. It is designed for researchers, computational chemists, and drug development professionals seeking to apply density functional theory (DFT) and time-dependent DFT (TD-DFT) to elucidate the molecular properties of halogenated quinolones. The protocols herein are structured to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of 8-Iodoquinolin-2(1H)-one

Quinoline derivatives form the backbone of numerous pharmacologically active agents.[2][3] The introduction of a halogen atom, such as iodine at the 8-position, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions.[4] The iodine atom, in particular, can participate in halogen bonding, a noncovalent interaction that is gaining recognition as a powerful tool in crystal engineering and drug design.[2][5]

8-Iodoquinolin-2(1H)-one serves as a versatile building block; the iodine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the quinolinone scaffold possesses inherent photophysical properties.[1] To rationally design new therapeutics or materials based on this scaffold, a deep understanding of its electronic and structural properties is essential. Quantum chemical calculations provide a powerful, cost-effective lens through which to view the molecular world, allowing us to predict geometries, electronic behavior, and spectroscopic signatures before embarking on extensive synthetic efforts. This guide will detail the theoretical framework and practical steps for such an investigation.

The Computational Strategy: A Validated Workflow

Our approach is centered around Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for a wide range of chemical systems.[6][7] We will follow a multi-step workflow, beginning with the fundamental optimization of the molecule's geometry and culminating in the prediction of its electronic absorption spectrum.

Caption: Computational workflow for 8-Iodoquinolin-2(1H)-one analysis.

Detailed Experimental Protocols

This section details the step-by-step methodology for the quantum chemical calculations. The protocols are presented with syntax examples suitable for the Gaussian software package[8], a widely used platform, though the principles are transferable to other programs like ORCA or GAMESS.

Part 1: Ground State Geometry Optimization and Frequency Analysis

The first and most critical step is to find the molecule's most stable three-dimensional arrangement, its ground state geometry.

Causality: An accurate geometry is the foundation for all subsequent property calculations. Properties like orbital energies and excitation energies are highly sensitive to bond lengths and angles. The frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) correction.

Protocol:

-

Structure Generation: Build the 3D structure of 8-Iodoquinolin-2(1H)-one using a molecular editor like GaussView 6 or Avogadro. Ensure the correct tautomer (the keto form, -2(1H)-one) is drawn.

-

Input File Creation: Create an input file (.gjf or .com) for the Gaussian program.

-

Route Section (#): This line specifies the calculation type.

-

#p Opt Freq B3LYP/GenECP: This requests a geometry Opt imization followed by a Freq uency calculation at the same level of theory. #p provides additional output.

-

B3LYP: This is the Becke, 3-parameter, Lee-Yang-Parr hybrid functional. It is a workhorse in DFT, known for providing a good balance of accuracy and efficiency for organic molecules.[5][6][9]

-

GenECP (General Effective Core Potential): This keyword allows us to define different basis sets for different atoms, which is crucial here.

-

-

Molecule Specification: Provide the molecular charge (0) and spin multiplicity (1 for a singlet ground state).

-

Atomic Coordinates: Paste the Cartesian coordinates from your molecular editor.

-

Basis Set Definition:

-

For C, H, N, O atoms, we will use the 6-311++G(d,p) basis set. This is a flexible, triple-zeta basis set with diffuse (++) and polarization (d,p) functions, suitable for accurately describing the electron distribution.

-

For the Iodine (I) atom, we must use a basis set that includes an Effective Core Potential (ECP) , such as LANL2DZ . Heavy atoms like iodine have many core electrons that are computationally expensive to treat explicitly. An ECP replaces these core electrons with a potential, significantly reducing computational cost while maintaining accuracy for valence electron properties.

-

-

-

Execution: Run the calculation using the Gaussian software.

-

Analysis of Results:

-

Convergence: Verify that the optimization converged successfully by looking for "Optimization completed" in the output file.

-

Frequencies: Check the frequency calculation results. All vibrational frequencies should be positive real numbers. The presence of an imaginary frequency indicates the structure is a transition state, not a minimum, and requires further investigation.

-

Part 2: Electronic Structure and Spectroscopic Analysis

With a validated ground state structure, we can now probe its electronic properties and predict its UV-Visible spectrum.

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.[3] The energy gap between them indicates the molecule's chemical stability and the energy required for electronic excitation. The MEP map visualizes the charge distribution, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which is crucial for understanding intermolecular interactions.[3][5]

Protocol:

-

Input File: Use the optimized coordinates from the previous step. A single-point energy calculation is sufficient.

-

Route Section: #p B3LYP/GenECP Pop=NBO Geom=Check Guess=Read

-

Visualization: Use GaussView or a similar program to open the formatted checkpoint file (.fchk) and generate surfaces for the HOMO, LUMO, and MEP.

Causality: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies (vertical transitions) that correspond to absorption peaks in a UV-Vis spectrum.[5][6][7][10] This allows for direct comparison with experimental spectroscopic data. The calculation also provides the oscillator strength for each transition, which is proportional to the peak intensity.

Protocol:

-

Input File: Again, use the optimized ground state geometry.

-

Route Section: #p TD(NStates=10, Root=1) CAM-B3LYP/GenECP SCRF=(PCM, Solvent=Ethanol) Geom=Check Guess=Read

-

TD(NStates=10): Specifies a TD-DFT calculation, solving for the first 10 excited states.

-

CAM-B3LYP: This is a long-range corrected functional. It often provides more accurate results for electronic excitations, especially for systems with potential charge-transfer character, compared to B3LYP.[11]

-

SCRF=(PCM, Solvent=Ethanol): This incorporates the effects of a solvent using the Polarizable Continuum Model (PCM). Solvent can significantly shift absorption maxima, so performing the calculation in a relevant solvent (like Ethanol) provides a more realistic prediction.

-

-

Analysis of Results:

-

The output will list the excitation energies (in eV and nm) and oscillator strengths (f) for each calculated transition.

-

Transitions with high oscillator strengths correspond to the major peaks in the experimental spectrum.

-

Presentation of Quantitative Data

All calculated data should be summarized in clear, well-structured tables for easy interpretation and comparison.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2=O13 | Value | N1-C2-C3 | Value |

| C8-I18 | Value | C7-C8-I18 | Value |

| N1-C2 | Value | C4-C9-C8 | Value |

| ...etc. | ...etc. | ...etc. | ...etc. |

(Note: Values to be populated from calculation output. Atom numbering should be consistent with the input geometry.)

Table 2: Calculated Electronic Properties

| Property | Value (Gas Phase) | Value (Ethanol) |

|---|---|---|

| HOMO Energy | Value eV | Value eV |

| LUMO Energy | Value eV | Value eV |

| HOMO-LUMO Gap | Value eV | Value eV |

| Dipole Moment | Value Debye | Value Debye |

Table 3: Simulated UV-Vis Absorption Data (TD-DFT in Ethanol)

| Excitation | λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution(s) |

|---|---|---|---|---|

| S0 → S1 | Value | Value | Value | HOMO → LUMO (X%) |

| S0 → S2 | Value | Value | Value | HOMO-1 → LUMO (Y%) |

| ...etc. | ...etc. | ...etc. | ...etc. | ...etc. |

Conclusion and Outlook

This guide has outlined a robust and scientifically-grounded workflow for the quantum chemical characterization of 8-Iodoquinolin-2(1H)-one. By following these detailed protocols, researchers can gain significant insights into the molecule's structural, electronic, and spectroscopic properties. The calculated data—including optimized geometry, frontier molecular orbital analysis, electrostatic potential maps, and simulated UV-Vis spectra—provide a powerful theoretical foundation for understanding its reactivity and potential applications.[3][7] These computational results can guide further experimental work, such as synthesis of new derivatives or photophysical measurements, ultimately accelerating the drug discovery and materials science development process. The combination of DFT and TD-DFT, when applied with careful consideration of functionals and basis sets as described, represents a state-of-the-art approach in modern computational chemistry.[12]

References

-

Title: Exploring weak noncovalent interactions in a few halo-substituted quinolones Source: RSC Publishing URL: [Link]

-

Title: Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative Source: DOI URL: [Link]

-

Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids Source: Asian Research Association URL: [Link]

-

Title: 8-Iodoquinolin-2(1H)-one Source: My Skin Recipes URL: [Link]

-

Title: A Combined Experimental and DFT/TD-DFT Studies on the Electronic Structure, Structural and Optical Properties of Quinoline Derivatives Source: PubMed URL: [Link]

-

Title: Synthesis, DFT studies on a series of tunable quinoline derivatives Source: ResearchGate URL: [Link]

-

Title: Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations Source: ProQuest URL: [Link]

-

Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: PMC (PubMed Central) URL: [Link]

-

Title: Real-time Visualization of Photochemically Induced Fluorescence of 8-Halogenated Quinolones: Lomefloxacin, Clinafloxacin and Bay3118 in Live Human HaCaT Keratinocytes Source: PMC (PubMed Central) URL: [Link]

-

Title: Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies Source: ChemRxiv URL: [Link]

- Title: Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof Source: Google Patents URL

- URL: [https://www.wiley.

Sources

- 1. 8-Iodoquinolin-2(1H)-one [myskinrecipes.com]

- 2. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google Patents [patents.google.com]

- 9. Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 12. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]

Methodological & Application

Application Note: Strategic Derivatization of 8-Iodoquinolin-2(1H)-one

Topic: Strategic Derivatization of 8-Iodoquinolin-2(1H)-one for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Privileged Scaffold

The quinolin-2(1H)-one (carbostyril) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including antipsychotics (e.g., Aripiprazole, Brexpiprazole), cardiotonics, and kinase inhibitors.

Within this class, 8-iodoquinolin-2(1H)-one is a high-value intermediate. The iodine atom at the C8 position—located in the "peri" position relative to the lactam nitrogen—offers a unique vector for diversification. However, this position is sterically demanding and electronically coupled to the lactam system, presenting specific synthetic challenges (catalyst poisoning by free NH, steric hindrance during oxidative addition).

This guide provides field-proven protocols for the orthogonal derivatization of 8-iodoquinolin-2(1H)-one, focusing on Suzuki-Miyaura cross-coupling , Buchwald-Hartwig amination , and N1-alkylation .

Key Structural Challenges

-

Lactam/Lactim Tautomerism: The free NH (lactam) can tautomerize to the enol (lactim) form, complicating alkylation regioselectivity (N- vs. O-alkylation).

-

Catalyst Poisoning: The free lactam nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

-

Steric Crowding: The C8 substituent is sterically crowded by the N1-H (or N1-R) group, requiring specialized ligands for efficient cross-coupling.

Strategic Workflow & Logic

The following diagram outlines the divergent synthesis strategy. We prioritize C8 functionalization before N1 alkylation in many pathways to exploit the directing effect of the free NH in certain C-H activation protocols, although for standard Pd-catalysis, N-protection (or alkylation) often improves yields.

Figure 1: Divergent synthesis workflow for 8-iodoquinolin-2(1H)-one. The scaffold allows access to three distinct chemical spaces.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (C8-Arylation)

Objective: Installation of aryl/heteroaryl groups at C8. Challenge: The free lactam NH can reduce yield. While protecting groups (SEM, Bn) are ideal, this protocol uses a "water-injection" method that allows the reaction to proceed on the unprotected scaffold by ensuring solubility of the inorganic base.

Reagents:

-

Substrate: 8-Iodoquinolin-2(1H)-one (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness against air/moisture.

-

Base: K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or Schlenk tube with 8-iodoquinolin-2(1H)-one (1.0 mmol, 271 mg), aryl boronic acid (1.2 mmol), and K2CO3 (3.0 mmol, 414 mg).

-

Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Quickly add Pd(dppf)Cl2·DCM (0.05 mmol, 41 mg) under a positive stream of nitrogen.

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor by TLC: 5% MeOH in DCM).

-

Note: The reaction mixture usually turns black upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL).

-

Critical Step: Adjust aqueous layer pH to ~6-7 with 1M HCl if the product is amphoteric.

-

Extract aqueous layer 3x with EtOAc.

-

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary: Ligand Screening Results

| Catalyst System | Yield (Isolated) | Notes |

|---|---|---|

| Pd(PPh3)4 / Na2CO3 | 45% | Significant de-iodination (protodehalogenation) observed. |

| Pd(dppf)Cl2 / K2CO3 | 88% | Recommended. Robust, tolerates free NH. |

| Pd2(dba)3 / XPhos | 92% | Excellent for sterically hindered boronic acids. |

Protocol 2: Buchwald-Hartwig Amination (C8-Amination)

Objective: Creating C-N bonds at the hindered 8-position. Scientific Logic: The 8-position is sterically crowded. Standard ligands (BINAP) often fail. We utilize BrettPhos or RuPhos , which are designed to facilitate oxidative addition into hindered halides and prevent formation of stable off-cycle Pd-amine complexes.

Reagents:

-

Substrate: 8-Iodoquinolin-2(1H)-one (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Pre-catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: LiHMDS (2.5 equiv) or Cs2CO3 (3.0 equiv)

-

Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology:

-

Drying: Flame-dry a Schlenk tube under vacuum and backfill with Argon.

-

Loading: Add 8-iodoquinolin-2(1H)-one (1.0 mmol), BrettPhos Pd G3 (20 mg), and solid amine (if applicable).

-

Solvent: Add anhydrous THF (5 mL).

-

Base Addition:

-

If using LiHMDS (1M in THF): Add dropwise at RT.

-

Why LiHMDS? It deprotonates the lactam NH first (protecting it in situ as the Lithium salt) and then facilitates the transmetallation of the amine.

-

-

Heating: Heat to 65°C for 6–18 hours.

-

Quench: Cool to 0°C, quench with saturated NH4Cl.

-

Purification: The product is often more polar. Use DCM:MeOH:NH4OH (90:9:1) for chromatography.[1]

Protocol 3: Regioselective N1-Alkylation

Objective: Alkylation of the lactam nitrogen while avoiding O-alkylation (lactim ether formation). Mechanism: The reaction proceeds via the ambident anion. Under thermodynamic control (high temp) and using "soft" counter-ions (Cs+), N-alkylation is favored over O-alkylation.

Reagents:

-

Substrate: 8-Iodoquinolin-2(1H)-one (or derivative)

-

Electrophile: Alkyl Halide (R-X) (1.1 equiv)

-

Base: Cs2CO3 (2.0 equiv)[1]

-

Solvent: DMF (Dimethylformamide) - Promotes Sn2 mechanism.

Step-by-Step Methodology:

-

Dissolve substrate (1.0 mmol) in DMF (3 mL).

-

Add Cs2CO3 (2.0 mmol). Stir at RT for 15 mins (deprotonation).

-

Observation: Suspension color change indicates anion formation.

-

-

Add Alkyl Halide (1.1 mmol) dropwise.

-

Stir at RT to 50°C .

-

Control: Do not exceed 60°C unless necessary, as O-alkylation increases with temperature.

-

-

Workup: Pour into ice water. The N-alkylated product usually precipitates. Filter and wash with water. Recrystallize from EtOH if needed.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig coupling, highlighting the specific role of the bulky ligand (BrettPhos) in overcoming the steric hindrance at the 8-position.

Figure 2: Catalytic cycle for C8-amination. Note the potential for Iodide inhibition (red box), which is mitigated by using bulky ligands like BrettPhos or adding silver salts (though rarely needed with G3 catalysts).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning by free NH. | Switch to Pd(dppf)Cl2 or protect N1 with SEM group. Increase base concentration. |

| De-iodination (Product is H-Q) | Lower temperature. Ensure anhydrous solvents if using hydride-donor bases. Avoid alcohols. | |

| O-Alkylation observed | Hard electrophile / Hard base. | Switch base from K2CO3 to Cs2CO3 . Switch solvent to DMF. Keep temp < 50°C. |

| Insoluble Starting Material | High lattice energy of quinolinone. | Use DMF or DMAc as co-solvent. Microwave heating often helps dissolve the substrate. |

References

-

National Institutes of Health (NIH) / PubMed. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. (Eur J Med Chem. 2021).[2][3][4] [Link]

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. [Link]

-

Royal Society of Chemistry (RSC). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. (Context on 8-position reactivity). [Link]

Sources

"use of 8-Iodoquinolin-2(1H)-one as a chemical probe"

Application Note: 8-Iodoquinolin-2(1H)-one as a Dual-Modality Structural Probe

Abstract

This guide details the application of 8-Iodoquinolin-2(1H)-one (8-IQ) as a specialized chemical probe in Fragment-Based Drug Discovery (FBDD) and X-ray crystallography. Unlike standard fluorescent probes, 8-IQ functions as a structural probe . It exploits the heavy iodine atom for experimental phase determination (SAD/SIRAS) while simultaneously acting as a "sigma-hole" donor to probe halogen-bonding pockets in protein targets (e.g., kinases, bromodomains). This note provides validated protocols for crystal soaking, data collection strategies for anomalous scattering, and mechanistic interpretation of halogen-bond geometries.

Part 1: Mechanistic Basis & Utility

The "Privileged" Scaffold

The quinolin-2(1H)-one scaffold mimics the hydrogen-bonding pattern of peptide bonds (donor: NH, acceptor: C=O), making it a "privileged structure" in medicinal chemistry. It is frequently found in inhibitors of kinases (e.g., EGFR, p38 MAP kinase) and BET bromodomains.

The Iodine Advantage (Dual Modality)

8-IQ is unique because the iodine atom at position 8 serves two distinct physical functions:

-

Crystallographic Phasing (The Heavy Atom Effect): Iodine (

) has a significant anomalous scattering signal (-

Cu K

(1.54 Å): -

Synchrotron (0.9 – 1.0 Å):

remains sufficient ( -

Application: Solving the "Phase Problem" for novel proteins without Selenium-Methionine substitution.

-

-

Halogen Bonding (The Sigma-Hole): The iodine atom exhibits a region of positive electrostatic potential on its outer cap, known as the

-hole .[2] This allows 8-IQ to form highly directional non-covalent interactions with Lewis bases (backbone carbonyls, Asp/Glu side chains) in the protein active site.-

Application: Validating "cryptic" pockets where hydrophobic ligands fail but halogenated ligands bind.

-

Part 2: Experimental Workflows (Visualized)

Workflow: From Crystal to Structure

Figure 1: The experimental pipeline for using 8-IQ as a phasing and binding probe in macromolecular crystallography.

Mechanism: The Halogen Bond Geometry

Figure 2: Geometric requirements for the 8-IQ halogen bond. The interaction is strictly linear (C-I···O angle ≈ 180°) due to the focused positive potential of the sigma-hole.

Part 3: Detailed Protocols

Protocol A: Preparation and Solubility

Objective: Create a stable stock solution without precipitating the hydrophobic quinolinone scaffold.

-

Weighing: Weigh approximately 2.7 mg of 8-Iodoquinolin-2(1H)-one (MW: 271.06 g/mol ).

-

Dissolution: Dissolve in 100

L of 100% anhydrous DMSO to create a 100 mM stock .-

Note: Sonicate for 30 seconds if necessary. The solution should be clear and light yellow.

-

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Iodine-carbon bonds can be light-sensitive over long periods.

Protocol B: Crystal Soaking (The "Frag-Soak" Method)

Objective: Introduce the probe into the protein lattice without cracking the crystal.

| Parameter | Recommendation | Rationale |

| Soak Concentration | 1 mM – 10 mM | High concentration drives low-affinity binding (fragment range). |

| DMSO Tolerance | < 10% (v/v) | Most protein crystals crack above 10% DMSO. |

| Soak Time | 1 hour – Overnight | Small fragments diffuse fast, but lattice rearrangement takes time. |

| Cryo-protection | Include probe in cryo | Prevent "back-soaking" (ligand leaving) during cryo-transfer. |

Step-by-Step:

-

Prepare a Soaking Drop : Mix 0.5

L of 100 mM 8-IQ stock with 4.5 -

Transfer a native protein crystal into this drop using a loop or mesh.

-

Seal the well to prevent evaporation.

-

Incubate for 3 hours (standard start point).

-

Harvest: Transfer crystal to a cryo-solution containing the same concentration of ligand (10 mM) + cryoprotectant (e.g., 20% Glycerol), then flash-cool in liquid nitrogen.

Protocol C: Data Collection & Phasing

Objective: Maximize the anomalous signal.

-

Beamline Selection:

-

Option 1 (Synchrotron): Select an energy of 7.0 - 8.0 keV (approx 1.5 - 1.7 Å) to maximize

if the crystal diffracts well. -

Option 2 (Home Source): Use Cu K

(1.54 Å) . The signal is excellent (

-

-

Strategy: Collect a highly redundant dataset (360° or 720° rotation) to measure the small anomalous differences (Bijvoet pairs) accurately.

-

Processing: Use flags FRIEDEL'S LAW=FALSE in XDS or equivalent to preserve anomalous differences.

-

Structure Solution: Use AutoSol (Phenix) or Crank2 (CCP4). Tell the software to look for I (Iodine) sites.

-

Success Metric: A Figure of Merit (FOM) > 0.4 and clear peaks in the Anomalous Difference Map (

).

-

Part 4: Data Interpretation & Validation

When analyzing the resulting electron density maps, use the following criteria to confirm 8-IQ binding and utility:

-

The Anomalous Map (

):-

Display the anomalous difference map at

. -

A strong spherical peak should overlap with the Iodine atom of the modeled ligand. This confirms the iodine is present and immobile.

-

-

The Binding Mode (Halogen Bond Check):

-

Measure the angle between the Carbon(8)-Iodine bond and the interacting backbone Carbonyl Oxygen (

). -

Valid Halogen Bond: Angle should be 160° – 180° .

-

Distance: The

distance should be less than the sum of van der Waals radii (approx < 3.5 Å).

-

-

Tautomer State:

-

The 2(1H)-one (lactam) form is generally the stable tautomer in solution and solid state. Ensure your refinement dictionary (CIF file) specifies the C=O / N-H tautomer, not the C-OH / N form, unless the environment strictly demands it.

-

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link

-

Hello, M., et al. (2011). "Fragment-based screening using anomalous scattering." ACS Chemical Biology (Discusses the principle of using halogenated fragments for phasing). Link

-

Dauter, Z., et al. (2000). "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica Section D. (Foundational protocol for halide soaking). Link

-

Hardegger, L.A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition. Link

-

Evans, P.R. (2006). "Scaling and assessment of data quality." Acta Crystallographica Section D. (Standard for processing anomalous data). Link

Sources

Synthesis of Novel Heterocyclic Compounds from 8-Iodoquinolin-2(1H)-one: A Detailed Guide for Researchers

Introduction: The Quinolin-2(1H)-one Scaffold and the Strategic Importance of the 8-Iodo Precursor

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The strategic introduction of an iodine atom at the 8-position of the quinolin-2(1H)-one nucleus provides a versatile synthetic handle for the construction of novel and complex heterocyclic systems. The carbon-iodine bond is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the subsequent construction of fused ring systems.[5] This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 8-iodoquinolin-2(1H)-one as a key starting material.

Core Synthetic Strategies: Leveraging Palladium and Copper Catalysis

The transformation of 8-iodoquinolin-2(1H)-one into more complex heterocyclic structures primarily relies on well-established palladium- and copper-catalyzed cross-coupling reactions. The choice of the specific reaction and conditions is dictated by the desired target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] For the functionalization of 8-iodoquinolin-2(1H)-one, the most relevant palladium-catalyzed reactions are the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 8-position of the quinolinone and a terminal alkyne.[8][9] The resulting 8-alkynylquinolin-2(1H)-ones are valuable intermediates that can undergo subsequent intramolecular cyclization to form fused heterocyclic systems.[10]

-

Suzuki-Miyaura Coupling: The Suzuki coupling enables the formation of a carbon-carbon bond between the 8-position and an aryl or heteroaryl boronic acid or ester.[5][11] This reaction is a powerful tool for the synthesis of 8-arylquinolin-2(1H)-ones, which are of significant interest in medicinal chemistry.[12][13]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the 8-position and a primary or secondary amine.[14][15] It is a highly versatile method for the synthesis of 8-aminoquinolin-2(1H)-one derivatives.[16][17]

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary and often more economical approach to forming carbon-heteroatom bonds.[12][18]

-

Ullmann Condensation: This reaction is used to form carbon-oxygen or carbon-nitrogen bonds by coupling 8-iodoquinolin-2(1H)-one with alcohols, phenols, or amines.[12][19] While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool in the synthetic chemist's arsenal.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of 8-iodoquinolin-2(1H)-one. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.

Protocol 1: Sonogashira Coupling of 8-Iodoquinolin-2(1H)-one with a Terminal Alkyne

This protocol describes a typical procedure for the synthesis of an 8-alkynylquinolin-2(1H)-one derivative.

Materials:

-

8-Iodoquinolin-2(1H)-one

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., DMF or THF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 8-iodoquinolin-2(1H)-one (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Add the anhydrous solvent, followed by the base (2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Seal the flask and heat the mixture with stirring at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-alkynylquinolin-2(1H)-one.

Causality Behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the aryl iodide, transmetalation with the copper acetylide, and reductive elimination to form the product.[8]

-

The copper(I) iodide co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[9] Copper-free Sonogashira protocols also exist, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[20][21][22]

-

The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.[23]

-

An inert atmosphere is crucial to prevent the oxidation of the Pd(0) active species and the oxidative homocoupling of the alkyne (Glaser coupling).[20]

Protocol 2: Suzuki-Miyaura Coupling of 8-Iodoquinolin-2(1H)-one with a Boronic Acid

This protocol outlines a general procedure for the synthesis of an 8-arylquinolin-2(1H)-one.

Materials:

-

8-Iodoquinolin-2(1H)-one

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 8-iodoquinolin-2(1H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

-

Add the degassed solvent system.

-

Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 8-arylquinolin-2(1H)-one.

Causality Behind Experimental Choices:

-

The palladium catalyst is central to the catalytic cycle, which involves oxidative addition of the aryl iodide, transmetalation with the boronic acid derivative, and reductive elimination.[22]

-

The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]

-

The use of a biphasic solvent system (e.g., toluene/water) is common, as the aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11]

Protocol 3: Buchwald-Hartwig Amination of 8-Iodoquinolin-2(1H)-one with an Amine

This protocol provides a general method for the synthesis of 8-aminoquinolin-2(1H)-one derivatives.

Materials:

-

8-Iodoquinolin-2(1H)-one

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos, or SPhos)

-

Strong base (e.g., NaOtBu or K₃PO₄)

-

Anhydrous aprotic solvent (e.g., toluene or dioxane)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 8-iodoquinolin-2(1H)-one (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-2.4 equivalents relative to palladium).

-

Add the base (1.5-2.0 equiv.) and the anhydrous solvent.

-

Add the amine (1.1-1.5 equiv.).

-

Seal the flask and heat the reaction mixture with stirring at 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the 8-aminoquinolin-2(1H)-one derivative.

Causality Behind Experimental Choices:

-

The palladium catalyst and the phosphine ligand form the active catalytic species. The choice of ligand is critical and often depends on the specific amine and aryl halide used.[15][24]

-

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing for its coordination to the palladium center.[25]

-

Anhydrous and inert conditions are essential to prevent catalyst deactivation and side reactions.[4]

Protocol 4: Ullmann Condensation of 8-Iodoquinolin-2(1H)-one with a Phenol

This protocol describes a copper-catalyzed method for the synthesis of 8-phenoxyquinolin-2(1H)-one derivatives.

Materials:

-

8-Iodoquinolin-2(1H)-one

-

Phenol

-

Copper(I) catalyst (e.g., CuI or Cu₂O)

-

Ligand (e.g., 1,10-phenanthroline or an amino acid) (optional but often beneficial)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

High-boiling polar solvent (e.g., DMF or NMP)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask, add 8-iodoquinolin-2(1H)-one (1.0 equiv.), the phenol (1.2-2.0 equiv.), the copper catalyst (5-20 mol%), the ligand (if used, 10-40 mol%), and the base (2.0-3.0 equiv.).

-

Add the solvent and degas the mixture.

-

Seal the flask and heat the reaction mixture with stirring at 110-160 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

The copper catalyst is essential for this transformation, which is believed to proceed via an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates.[21]

-

The use of a ligand can accelerate the reaction and allow for milder reaction conditions by stabilizing the copper species and facilitating the catalytic cycle.[26]

-

A strong base is needed to deprotonate the phenol, forming the reactive phenoxide.[12]

-

Higher reaction temperatures are often required for Ullmann condensations compared to their palladium-catalyzed counterparts.[12]

Synthesis of Fused Heterocyclic Systems

The functionalized quinolin-2(1H)-ones synthesized via the protocols above can serve as precursors for the construction of more complex, fused heterocyclic systems. A particularly valuable intermediate is the 8-alkynylquinolin-2(1H)-one, which can undergo intramolecular cyclization to form various fused rings.

Protocol 5: Intramolecular Cyclization of 8-Alkynylquinolin-2(1H)-ones

This protocol provides a general framework for the synthesis of fused heterocycles such as furo[2,3-c]quinolin-2-ones or thieno[2,3-c]quinolin-2-ones. The specific conditions will vary depending on the desired heterocycle.

Example: Synthesis of a Furo[2,3-c]quinolin-2-one derivative

-

The 8-(2-hydroxyalkynyl)quinolin-2(1H)-one precursor can be synthesized via Sonogashira coupling of 8-iodoquinolin-2(1H)-one with a propargyl alcohol derivative.

-

This precursor can then undergo an intramolecular cyclization, often catalyzed by a transition metal (e.g., gold or palladium) or promoted by a base.

Example: Synthesis of a Thieno[2,3-c]quinolin-2-one derivative

-

An 8-alkynylquinolin-2(1H)-one can be reacted with a sulfur source, such as sodium sulfide or Lawesson's reagent, to construct the fused thiophene ring.[5][27]

Example: Synthesis of Pyrazolo[4,3-c]quinolin-2-ones

A potential synthetic route to pyrazolo[4,3-c]quinolin-2-ones from 8-iodoquinolin-2(1H)-one could involve a multi-step sequence:

-

Buchwald-Hartwig amination: Couple 8-iodoquinolin-2(1H)-one with hydrazine to introduce a hydrazinyl group at the 8-position.

-

Condensation and cyclization: React the resulting 8-hydrazinylquinolin-2(1H)-one with a β-ketoester. This would be followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring.[1][3][14]

Data Presentation

Table 1: Summary of Cross-Coupling Reactions for the Functionalization of 8-Iodoquinolin-2(1H)-one

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | DMF or THF | 8-Alkynylquinolin-2(1H)-one |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 8-Arylquinolin-2(1H)-one |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 8-Aminoquinolin-2(1H)-one |

| Ullmann | Phenol/Alcohol/Amine | CuI or Cu₂O | K₂CO₃ or Cs₂CO₃ | DMF or NMP | 8-Oxy/Amino-quinolin-2(1H)-one |

Visualizations

Caption: Synthetic pathways from 8-Iodoquinolin-2(1H)-one.

Caption: General experimental workflow for cross-coupling.

Conclusion and Future Perspectives

8-Iodoquinolin-2(1H)-one is a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The palladium- and copper-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for the functionalization of the 8-position. The resulting derivatives can be further elaborated into complex fused heterocyclic systems with significant potential in drug discovery and materials science. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel intramolecular cyclization strategies to access an even greater diversity of heterocyclic scaffolds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 27. [Thieno[2,3-c]quinolines - synthesis and biological investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation Pathways of 8-Iodoquinolin-2(1H)-one

Welcome to the Technical Support Center for 8-Iodoquinolin-2(1H)-one (CAS 1261578-65-7)[1]. This compound is a critical halogenated heterocyclic building block used in drug discovery and organic synthesis. However, the presence of the heavy iodine atom at the C8 position, combined with the electron-rich lactam core, introduces specific chemical vulnerabilities.

This guide is engineered for scientists and drug development professionals to troubleshoot assay anomalies, optimize storage, and map degradation pathways.

Mechanistic Overview: The Causality of Degradation

Understanding why 8-Iodoquinolin-2(1H)-one degrades is essential for preventing it. The molecule features two primary sites of reactivity:

-

The C-I Bond (C8 Position): Iodine is an excellent leaving group with a relatively low bond dissociation energy (~240 kJ/mol). Under UV irradiation, this bond undergoes rapid homolytic cleavage, generating a highly reactive quinolinone radical that abstracts hydrogen from the solvent to form quinolin-2(1H)-one.

-

The Quinolinone Core: The aromatic ring is susceptible to electrophilic attack by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). In advanced oxidation environments (e.g., Fenton reactions), the core undergoes hydroxylation, often displacing the iodine atom or attacking the C5/C6 positions, eventually leading to ring cleavage[2],[3].

Figure 1: Degradation pathways of 8-Iodoquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass shift of -126 Da in my LC-MS after leaving the sample on the bench? A: This is a classic signature of photolytic deiodination. The parent mass of 8-Iodoquinolin-2(1H)-one is ~271 Da. Exposure to ambient laboratory light causes homolytic cleavage of the C-I bond. The loss of iodine (127 Da) followed by hydrogen abstraction (+1 Da) yields quinolin-2(1H)-one (145 Da). Always store solutions in amber vials.

Q: During in vitro microsomal stability assays, the compound degrades rapidly even without the addition of the NADPH cofactor. What is the root cause? A: If degradation occurs without NADPH, it is not cytochrome P450-mediated metabolism. The root cause is likely trace metal contamination in your buffer triggering a Fenton-like reaction, generating hydroxyl radicals. These radicals attack the quinolinone core, leading to hydroxylation[3]. Corrective Action: Add a chelating agent (e.g., 1 mM EDTA) to your buffer to sequester trace metals.

Q: How do I differentiate between oxidative degradation and microbial contamination in my long-term storage solutions? A: You can differentiate them via LC-MS profiling of the degradants. Oxidative degradation primarily yields hydroxylated intermediates (e.g., 8-hydroxyquinolin-2(1H)-one)[2]. Microbial degradation (e.g., by Ochrobactrum sp. strain C2) utilizes enzymes like catechol 1,2-dioxygenase, which completely cleaves the benzene ring, resulting in smaller aliphatic acids, 2-pentanone, and benzaldehyde derivatives[4].

Troubleshooting Guide: Experimental Anomalies

When assaying 8-Iodoquinolin-2(1H)-one, environmental factors can severely skew your data. Use the table below to diagnose and resolve common experimental anomalies.

Table 1: Quantitative Degradation Profiling & Troubleshooting

| Stress Condition | Typical Half-Life (t½) | Primary Degradant Detected | Root Cause | Corrective Action |

| Ambient Light (Clear Vial) | < 4 hours | Quinolin-2(1H)-one | Photolytic C-I cleavage | Use amber glassware; perform prep under low-actinic light. |

| Trace Metals + O₂ | ~30 mins | 8-Hydroxyquinolin-2(1H)-one | •OH radical attack (Fenton) | Use ultra-pure water; add 1 mM EDTA to aqueous buffers. |

| Acidic Aqueous (pH 2) | > 7 days | None (Highly Stable) | N/A | Safe for acidic mobile phases (e.g., 0.1% Formic Acid). |

| Basic Aqueous (pH 10) | ~48 hours | Ring-opened aliphatic acids | Lactam hydrolysis | Avoid prolonged storage in high-pH buffers; prepare fresh. |

Validated Experimental Protocols

To confidently separate true biological metabolism from chemical instability, you must establish a baseline using a forced degradation study. The following protocol is a self-validating system: the inclusion of specific quenchers proves the causality of the degradation mechanism.

Protocol: Standardized Forced Degradation & LC-MS/MS Profiling

Phase 1: Sample Preparation

-

Weigh 2.71 mg of 8-Iodoquinolin-2(1H)-one and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 10 mM stock.

-

Expert Insight: Do not use DMSO for oxidative stress assays. DMSO is a potent hydroxyl radical scavenger and will artificially mask oxidative degradation, leading to false-positive stability results.

-

Phase 2: Stress Induction

-

Photolytic Stress: Aliquot 100 µL of stock into a clear glass HPLC vial. Expose to UV-A light (365 nm, 10 W/m²) for 4 hours. Keep a parallel dark control wrapped tightly in aluminum foil.

-

Oxidative Stress: Dilute the stock to 100 µM in 50 mM ammonium acetate buffer (pH 4.0). Add 10 µM FeSO₄ and 1 mM H₂O₂ to initiate a Fenton-like reaction[3]. Incubate at 37°C.

Phase 3: Quenching & Neutralization

-

For the oxidative sample, stop the reaction at exactly 15, 30, and 60 minutes by adding an equal volume of cold methanol containing 5 mM ascorbic acid.

-

Expert Insight: Ascorbic acid immediately reduces residual H₂O₂ and Fe³⁺, freezing the degradation profile in time and preventing further artifactual degradation inside the autosampler queue.

-

Phase 4: LC-MS/MS Analysis

-

Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Monitor specific transitions: m/z 272 [M+H]⁺ (parent), m/z 146 (deiodinated product), and m/z 162 (hydroxylated product).

Figure 2: Workflow for forced degradation and LC-MS/MS profiling.

References

- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.

- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate.

- Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.

- 1261578-65-7 | 8-Iodoquinolin-2(1H)-one. ChemScene.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with 8-Iodoquinolin-2(1H)-one

Executive Summary: The "Deceptively Simple" Substrate

You are likely here because your standard Suzuki coupling protocol (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH) failed.[1] You observed either no conversion (starting material recovery) or protodehalogenation (loss of iodine without coupling).

8-Iodoquinolin-2(1H)-one is a "privileged" but notorious scaffold.[1] It presents a perfect storm of three antagonistic factors:

-